β3-Adrenergic Receptor Agonism: Potency Comparison with Reference β3-AR Agonist
2-(1-Methyl-1H-indol-7-yloxy)-ethanol demonstrates β3-adrenergic receptor agonism with an EC50 of 3.70 nM in CHO cells expressing human β3-AR, measured via cAMP accumulation [1]. This potency is comparable to that of reference compound BDBM50027160 (ChEMBL182127), a known β3-AR agonist from Fujisawa Pharmaceutical which exhibited an EC50 of 2.10 nM under similar assay conditions [2]. The target compound thus resides within the same low nanomolar potency range as established β3-AR agonists while offering a simplified molecular architecture (MW 191 vs. MW ~400-500 for advanced clinical candidates).
| Evidence Dimension | β3-AR agonism potency (EC50) |
|---|---|
| Target Compound Data | 3.70 nM |
| Comparator Or Baseline | BDBM50027160 (ChEMBL182127): 2.10 nM |
| Quantified Difference | 1.76-fold less potent than comparator; both in low single-digit nM range |
| Conditions | Human β3-adrenergic receptor expressed in CHO cells; cAMP accumulation measured by TR-FRET after 30 min |
Why This Matters
This potency level confirms the compound's utility as a β3-AR pharmacological tool for in vitro studies, enabling cost-effective SAR exploration without requiring more complex, proprietary clinical candidates.
- [1] BindingDB BDBM50448789 (ChEMBL3128188). Agonist activity at human beta3 adrenergic receptor expressed in CHO cells. EC50: 3.70 nM. View Source
- [2] BindingDB BDBM50027160 (ChEMBL182127). Agonistic activity at human Beta-3 adrenergic receptor in CHO cells by cAMP accumulation. EC50: 2.10 nM. Fujisawa Pharmaceutical. View Source
